![molecular formula C19H25N5O3 B5629721 (1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5629721.png)
(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules that exhibit complex structures with multiple functional groups, including isoxazole, pyrazole, and diazabicyclo components. Such molecules are often synthesized for their potential in pharmaceutical and chemical research, particularly for their unique interactions with biological systems and chemical reactivity.
Synthesis Analysis
The synthesis of compounds similar to the specified chemical often involves multi-step reactions, including the formation of isoxazole and pyrazole rings followed by their incorporation into the bicyclic framework. For example, the discovery of CP-810,123, a novel alpha 7 nicotinic acetylcholine receptor agonist, involved the synthesis of a diazabicyclo nonane derivative, highlighting the complexity and specificity required in such synthetic processes (O’Donnell et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this chemical space often features significant conformational flexibility due to their bicyclic frameworks, as well as potential for stereochemistry at multiple centers. Studies on similar compounds, such as different esters derived from diazabicyclononanes, have utilized NMR spectroscopy and X-ray diffraction to elucidate their structure and conformation, revealing the presence of chair-chair conformations and equatorial positioning of substituents for optimal stability (Fernández et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of such molecules can be influenced by the presence of multiple functional groups, which may participate in a variety of reactions including cycloadditions, nucleophilic substitutions, and electrophilic additions. The specific arrangement of these groups within the bicyclic framework can lead to unique reactivity patterns, as demonstrated by compounds undergoing cycloaddition reactions to form novel pyrazole derivatives (Gioiello et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are directly influenced by their molecular structure and stereochemistry. The detailed analysis of these properties requires experimental determination, as seen in the structural characterization of isostructural thiazole derivatives, which provided insights into the molecular conformation and packing in the solid state (Kariuki et al., 2021).
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for understanding the behavior of these compounds in both synthetic and biological contexts. Investigations into similar molecules, such as triazene derivatives of diazacycloalkanes, have revealed insights into their reactivity and potential applications, demonstrating the importance of detailed chemical analysis (Vaughan et al., 2006).
Propriétés
IUPAC Name |
(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(1-ethylpyrazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-4-23-9-15(7-20-23)18(25)22-8-14-5-6-16(10-22)24(19(14)26)11-17-12(2)21-27-13(17)3/h7,9,14,16H,4-6,8,10-11H2,1-3H3/t14-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEHLONFSUQOLD-GOEBONIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CC3CCC(C2)N(C3=O)CC4=C(ON=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=C(ON=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(1-ethylpyrazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.